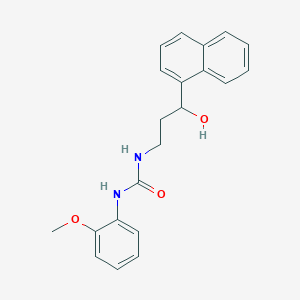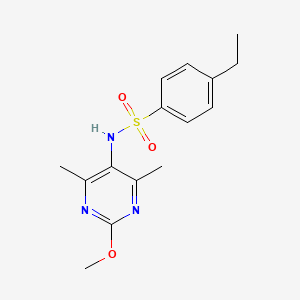![molecular formula C14H11ClN2OS2 B2419630 3-(4-chlorophenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 126105-97-3](/img/structure/B2419630.png)
3-(4-chlorophenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with a 4-chlorophenyl group, two methyl groups, and a sulfanyl group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Mechanism of Action
- The primary target of this compound is the epidermal growth factor receptor tyrosine kinase (EGFR-TK) . EGFR-TK is a transmembrane protein that plays a crucial role in cell signaling, promoting cell proliferation, survival, and differentiation .
- EGFR-TK is part of the phosphatidylinositol-3 kinase (PI3K) signaling pathway. Upon binding of extracellular growth factors, PI3K produces phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3), which activates PKB (Akt) by phosphorylation. Activated PKB then signals downstream to various substrates, including GSK3β, FKHRL1, BAD, and mTOR .
- The PI3K-EGFR-TK pathway is critical for cell growth, differentiation, and metabolism. Dysregulation of this pathway due to EGFR mutations or overexpression is associated with various pathological conditions, including cancer .
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
For instance, some pyrazolo[3,4-d]pyrimidine derivatives have shown significant inhibitory activities against EGFR tyrosine kinase . This suggests that 3-(4-chlorophenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one might also interact with similar enzymes and proteins, affecting their function and subsequently influencing biochemical reactions.
Cellular Effects
They can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Based on the known activities of similar pyrimidine derivatives, it can be hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that pyrimidine derivatives can be metabolized by aldehyde oxidase
Transport and Distribution
It is known that nucleoside analogues, which include pyrimidine derivatives, are easily transported into cells
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of 2-amino-3-cyano-4,5-dimethylthiophene with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under reflux conditions in an appropriate solvent like dichloromethane. The resulting intermediate is then subjected to further cyclization and functionalization steps to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC). The choice of reagents, solvents, and reaction conditions is critical to ensure scalability and cost-effectiveness of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like acetonitrile or dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted thienopyrimidines with various functional groups.
Scientific Research Applications
3-(4-chlorophenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in the substituents attached to the thieno and pyrimidine rings.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar fused ring system but with a pyrazole ring instead of a thiophene ring.
Imidazo[1,2-a]pyrimidine derivatives: These compounds feature an imidazole ring fused to a pyrimidine ring, offering different chemical and biological properties.
Uniqueness
3-(4-chlorophenyl)-5,6-dimethyl-2-sulfanylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the 4-chlorophenyl group and the sulfanyl group, which confer distinct reactivity and biological activity. The combination of these functional groups with the thieno[2,3-d]pyrimidine core makes this compound a valuable scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2OS2/c1-7-8(2)20-12-11(7)13(18)17(14(19)16-12)10-5-3-9(15)4-6-10/h3-6H,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGCDRHOUZNTONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=S)N2)C3=CC=C(C=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-cyano-N-(furan-2-ylmethyl)-2-[2-(4-methoxyphenyl)-6-methylchromen-4-ylidene]acetamide](/img/structure/B2419548.png)
![3-benzyl-2-{[(6-fluoro-2,4-dihydro-1,3-benzodioxin-8-yl)methyl]sulfanyl}-6-(morpholin-4-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2419549.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2419553.png)

![2-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B2419556.png)

![[(4R,8aS)-4-methyl-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanamine](/img/structure/B2419558.png)
![7-[(4-Fluorophenyl)methyl]-3-methyl-8-(4-prop-2-enylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2419559.png)
![2,3-dimethoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2419561.png)
![N-(3-methylphenyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2419562.png)
![N'-(4-methoxyphenyl)-N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}ethanediamide](/img/structure/B2419563.png)
![5-[(3,5-dimethylisoxazol-4-yl)sulfonyl]-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2419564.png)
![2-{[1,1'-biphenyl]-4-yl}-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2419566.png)
![1-(2-((2,4-dimethylphenyl)amino)-2-oxoethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2419567.png)
